LogP Differentiation Between 3-Position and 4-Position Methoxyvinylpyridine Isomers
The target compound (3-E isomer) exhibits a computed LogP of 1.40, which is 0.25 log units higher than the 4-E positional isomer (LogP 1.15) . This lipophilicity difference is large enough to affect chromatographic retention times, aqueous solubility, and membrane permeability in biological assay contexts. The 3-Z isomer shares the same LogP of 1.40 with the target compound, indicating that LogP alone cannot distinguish E from Z stereochemistry at the 3-position .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.40 (CAS 162706-24-3, 3-E isomer) |
| Comparator Or Baseline | LogP = 1.15 (CAS 120690-68-8, 4-E isomer); LogP = 1.40 (CAS 162706-25-4, 3-Z isomer) |
| Quantified Difference | ΔLogP = +0.25 (3-E vs 4-E); ΔLogP = 0.00 (3-E vs 3-Z) |
| Conditions | Computed values from Chemsrc database; consistent estimation methodology applied across all isomers |
Why This Matters
A LogP difference of 0.25 between 3-E and 4-E isomers translates to a measurable difference in reversed-phase HPLC retention and impacts partitioning behavior in biphasic reaction or extraction workflows, meaning the wrong isomer cannot serve as a drop-in replacement in validated analytical or synthetic procedures.
